2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is an organic compound with a complex structure that includes hydroxyl, methoxyethyl, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide typically involves multi-step organic reactions. One common approach is to start with a suitable butanamide precursor and introduce the hydroxyl, methoxyethyl, and methylsulfanyl groups through a series of reactions. These reactions may include nucleophilic substitution, oxidation, and reduction steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methoxy group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-methoxyethyl)acetamide
- 2-hydroxy-N-(2-methoxyethyl)benzamide
- 2-hydroxy-N-(2-methoxyethyl)propanamide
Uniqueness
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially leading to different reactivity and applications.
Properties
CAS No. |
1863392-76-0 |
---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
HRTJSYROAPHRCM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(CCSC)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.